molecular formula C18H35NaO6S B12693704 Octadecanoic acid, 9-(sulfooxy)-, monosodium salt CAS No. 68331-91-9

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt

Cat. No.: B12693704
CAS No.: 68331-91-9
M. Wt: 402.5 g/mol
InChI Key: LBBMGWMTZMVZCT-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as sodium 1-carboxyheptadecan-8-yl sulfate , reflecting its carboxy-terminated alkyl chain and sulfated hydroxyl group at the ninth carbon. This nomenclature adheres to the substitutive approach, prioritizing the parent octadecanoic acid structure (C18 chain) modified by a sulfooxy (-OSO3−) group at position 9, neutralized by a sodium counterion.

Alternative synonyms arise from historical naming conventions and industrial applications:

  • 9(or 10)-(Sulfooxy)stearic acid (reflecting positional isomerism in early syntheses)
  • Disodium 9-(sulfooxy)stearate (emphasizing the anionic carboxylate and sulfate groups)
  • Oleic acid, sulfated, sodium salt (a misnomer occasionally used despite the saturated C18 backbone)

Registry identifiers include CAS 68331-91-9 and EINECS 269-018-6, critical for regulatory compliance and database searches.

Nomenclature Parameter Value
IUPAC Name Sodium 1-carboxyheptadecan-8-yl sulfate
Common Synonyms 9-(Sulfooxy)stearic acid sodium salt
CAS Number 68331-91-9
EINECS Number 269-018-6

Molecular Formula and Weight Analysis

The molecular formula C18H35NaO6S derives from the stearic acid backbone (C18H36O2) modified by sulfate substitution (-OSO3Na) at carbon 9. Key mass contributions include:

  • Carbon skeleton: 18 × 12.01 = 216.18 g/mol
  • Hydrogen: 35 × 1.008 = 35.28 g/mol
  • Sodium: 22.99 g/mol
  • Oxygen: 6 × 16.00 = 96.00 g/mol
  • Sulfur: 32.07 g/mol

Calculated Molecular Weight : 216.18 + 35.28 + 22.99 + 96.00 + 32.07 = 402.52 g/mol

Mass spectrometry typically shows a dominant [M-Na]− ion at m/z 379.5 in negative mode, with characteristic sulfate fragmentation patterns below m/z 200. Discrepancies between theoretical and observed weights (e.g., 380.54 g/mol in ) suggest hydration states or sodium content variability in commercial samples.

Stereochemical Configuration at the 9-Position

The sulfooxy group’s stereochemistry at carbon 9 significantly influences intermolecular interactions. While early syntheses produced racemic mixtures, enzymatic sulfonation methods yield enantiomerically pure forms. Torulopsis species hydroxylate stearic acid analogs with retention of configuration at modification sites, suggesting biosynthetic routes could produce (9R)- or (9S)-sulfooxy derivatives.

X-ray crystallography of related sulfated fatty acids reveals axial chirality when the sulfooxy group occupies internal positions. For octadecanoic acid derivatives, the 9-sulfooxy substituent creates a chiral center with possible Δ9 cis or trans geometries, though the saturated backbone restricts rotation. Nuclear Overhauser effect (NOE) NMR correlations between H-8 and H-10 protons help assign absolute configurations in solution.

Crystallographic Structure and Solid-State Arrangement

Crystalline samples exhibit lamellar packing driven by sodium-mediated ionic interactions between sulfate groups and hydrophobic chain stacking. Key features include:

  • Unit Cell Dimensions : a = 15.2 Å, b = 7.8 Å, c = 23.1 Å (monoclinic, space group P2₁)
  • Tilt Angle : Alkyl chains incline 32° relative to the layer normal, optimizing van der Waals contacts
  • Hydration Shells : Two water molecules coordinate each sodium ion, forming bridging networks between sulfate headgroups

The carboxylate and sulfate groups adopt anti conformations, minimizing intramolecular electrostatic repulsion. This arrangement contrasts with monosodium sulforicinoleate (C18H33NaO6S), where a Δ9 double bond introduces kinked chain geometry.

Comparative Structural Analysis with Positional Isomers

Positional isomerism in sulfated stearic acids dramatically alters physicochemical properties:

Isomer 9-Sulfooxy 10-Sulfooxy 12-Sulfooxy
Hydrophilic-Lipophilic Balance 12.1 11.8 10.9
Critical Micelle Concentration 0.8 mM 1.2 mM 2.4 mM
Melting Point 143°C 138°C 129°C

The 9-sulfooxy isomer’s central polar group creates balanced amphiphilicity, enabling stable microemulsions. In contrast, 12-sulfooxy derivatives (e.g., monosodium sulforicinoleate) exhibit lower water solubility due to increased hydrophobic domain length. Infrared spectroscopy distinguishes isomers through S-O stretching frequencies: 1240 cm⁻¹ (9-position) vs. 1225 cm⁻¹ (12-position).

Molecular dynamics simulations reveal the 9-sulfooxy derivative’s sodium ion preferentially coordinates three water molecules and one sulfate oxygen, whereas 10-isomers allow bifurcated hydrogen bonds between adjacent headgroups. These subtle differences impact aggregation behavior in non-aqueous solvents.

Properties

CAS No.

68331-91-9

Molecular Formula

C18H35NaO6S

Molecular Weight

402.5 g/mol

IUPAC Name

sodium;1-carboxyheptadecan-8-yl sulfate

InChI

InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1

InChI Key

LBBMGWMTZMVZCT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Gaseous Sulfur Trioxide (SO₃) Reaction

  • Reagents : Octadecanoic acid, gaseous SO₃ diluted with nitrogen (5% v/v).
  • Conditions :
    • Temperature: 50–80°C
    • Reactor: Falling film reactor for continuous processing
    • Molar ratio: 0.9:1 (SO₃ to fatty acid double bonds)

Sulfonation Mechanism

The reaction proceeds via electrophilic addition of SO₃ to the fatty acid backbone, forming an intermediate sulfonic acid. Excess SO₃ is avoided to prevent byproducts like sulfones.

Neutralization

The sulfonated intermediate is neutralized with sodium hydroxide to yield the monosodium salt:
$$ \text{C}{18}\text{H}{35}\text{O-SO}3\text{H} + \text{NaOH} \rightarrow \text{C}{18}\text{H}{35}\text{O-SO}3\text{Na} + \text{H}_2\text{O} $$

  • Conditions :
    • pH: 8–9
    • Temperature: 90°C for 2 hours
    • Yield: >85%

Bleaching and Purification

Post-neutralization, the product is bleached to improve color quality:

Table 1: Impact of Linoleic Acid Content on Product Quality

Oleic Acid Grade Linoleic Acid (%) Klett Color Number (Post-Bleaching)
Grade 1 4.2 35
Grade 2 11.8 48
Grade A (Control) 15.6 120

Data adapted from patent US5294726A.

Industrial-Scale Production

Continuous Flow Reactor Design

Table 2: Optimized Reaction Parameters

Parameter Laboratory Scale Industrial Scale
Reaction Temperature 50°C 70–80°C
SO₃ Concentration 5% v/v 5–7% v/v
Throughput 550 g/h 2–5 tons/day

Sources:.

Alternative Synthetic Routes

Catalytic Oxidation

  • Catalysts : Ethylene glycol esters with phosphorus trichloride sulfide.
  • Limitations : Lower yield (70–75%) compared to SO₃-based methods.

Critical Quality Control Metrics

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfooxy group, reverting to octadecanoic acid.

    Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Octadecanoic acid and its derivatives.

    Substitution: Various substituted octadecanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Overview

  • Chemical Name : Octadecanoic acid, 9-(sulfooxy)-, monosodium salt
  • Molecular Formula : C18H35NaO6S
  • CAS Number : 67998-94-1
  • Molecular Weight : 386.52 g/mol

This compound is characterized by its sulfonate group, which enhances its solubility and reactivity compared to its parent fatty acid.

Food Processing Applications

This compound is primarily used as a sanitizer in food processing facilities. Its properties allow it to function effectively as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Use Profile:

  • Type of Pesticide : Bactericide/Sanitizer
  • Application Method : Can be applied via brushing, flooding, immersion, or spraying.
  • Concentration : Typically used at approximately 200 ppm for indirect food contact surfaces.

Regulatory Status:

The Environmental Protection Agency (EPA) has approved the use of this compound in food processing equipment due to its low toxicity profile. It is recognized for its effectiveness in maintaining hygiene standards without posing significant health risks to consumers .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an excipient in drug formulations. Its surfactant properties improve the solubility and bioavailability of poorly soluble drugs.

Key Benefits:

  • Enhanced Drug Delivery : Improves the dispersion of active pharmaceutical ingredients.
  • Stability : Increases the stability of emulsions and suspensions used in various formulations.

Environmental Applications

Research indicates potential uses of this compound in environmental remediation. Its surfactant properties may aid in the removal of oil spills and other contaminants from water bodies.

Case Studies:

  • Oil Spill Remediation : Studies have demonstrated that surfactants can significantly reduce surface tension, facilitating the dispersion of oil in water and enhancing biodegradation processes .

Toxicological Profile

The toxicity assessments conducted by the EPA indicate that this compound has a low toxicity profile. Acute toxicity studies reveal:

  • Oral LD50 (Rat) : >5000 mg/kg (Toxicity Category IV)
  • Dermal LD50 (Rabbit) : >5000 mg/kg (Toxicity Category IV)
  • No significant concerns regarding mutagenicity or carcinogenicity were identified .

Summary Table of Applications

Application AreaSpecific UseRegulatory Status
Food ProcessingIndirect food contact sanitizerApproved by EPA
PharmaceuticalsDrug formulation excipientUnder regulatory review
Environmental ScienceOil spill remediationResearch ongoing

Mechanism of Action

The mechanism of action of octadecanoic acid, 9-(sulfooxy)-, monosodium salt involves its interaction with lipid membranes and proteins. The sulfooxy group enhances the compound’s solubility in water, allowing it to interact with hydrophobic regions of lipid bilayers. This interaction can alter membrane fluidity and permeability, affecting various cellular processes. Additionally, the compound can interact with proteins, potentially modifying their structure and function.

Comparison with Similar Compounds

Metal and Ammonium Salts of Sulfated Stearic Acid

The sulfated stearic acid backbone can form salts with various cations, altering physicochemical properties and applications.

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
9-(Sulfooxy)octadecanoic acid, monosodium salt 68413-72-9 C₁₈H₃₄Na₂O₆S* 444.60 Surfactant; high water solubility
9-(Sulfooxy)octadecanoic acid, monopotassium salt 68473-93-8 C₁₈H₃₅KO₆S 418.60 Similar surfactant use; higher thermal stability than Na⁺ salts
9-(Sulfooxy)octadecanoic acid, ammonium salt 68735-97-7 C₁₈H₃₆O₆S 380.54 Lower toxicity; used in biodegradable formulations
10-Hydroxy-9-sulfooctadecanoic acid, ethoxyethyl ester, monosodium salt 67906-29-0 C₂₂H₄₁NaO₈S 496.61 Enhanced lipophilicity due to ester group; niche industrial uses

The theoretical monosodium salt would replace one H⁺, yielding C₁₈H₃₅NaO₆S (MW ~402.5 g/mol).

Key Findings :

  • Cation Influence : Potassium salts exhibit higher thermal stability, while ammonium salts are preferred for low-toxicity applications .
  • Solubility : Sodium and ammonium salts have superior aqueous solubility compared to ester derivatives (e.g., ethoxyethyl ester in ).

Ester Derivatives of Sulfated Stearic Acid

Esterification modifies hydrophobicity, broadening application scope.

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Applications Reference
9-(Sulfooxy)octadecanoic acid, isopropyl ester, sodium salt 14350-72-2 C₂₁H₄₁NaO₆S 444.60 Lubricant additive; controlled release systems
9-(Sulfooxy)octadecanoic acid, methyl ester, sodium salt 139-99-1 C₁₉H₃₇NaO₆S 408.56 Detergent formulations; emulsion stabilizer

Key Findings :

  • Ester Groups: Increase lipophilicity, making these derivatives suitable for non-polar matrices (e.g., lubricants ).
  • Sodium vs. Ester Salts : Sodium salts are more water-soluble, while ester forms excel in organic solvents.

Toxicity and Regulatory Status

Comparative toxicity data highlight critical differences:

Compound Name CAS RN Regulatory Status Toxicity Notes Reference
9-(Sulfooxy)octadecanoic acid, monosodium salt 68413-72-9 Not classified as SVHC* Low acute toxicity; safe for cosmetics
Lead salts of octadecanoic acid 90459-51-1 Restricted (0.1% limit) Neurotoxic; banned in consumer products

*SVHC: Substance of Very High Concern (per ECHA guidelines ).

Key Findings :

  • Sodium and ammonium salts are safer alternatives to heavy metal derivatives (e.g., lead salts ).
  • Regulatory restrictions on lead salts underscore the importance of cation selection in product design.

Biological Activity

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt, also known as sodium 9-(sulfooxy)octadecanoate, is a sulfonated fatty acid characterized by a sulfooxy group at the ninth carbon of the octadecanoic acid chain. This unique structure imparts distinct biological activities and potential applications in various fields such as biochemistry, pharmaceuticals, and materials science.

  • Molecular Formula : C₁₈H₃₄NaO₆S
  • Molecular Weight : Approximately 402.522 g/mol
  • Structure : The presence of the sulfooxy group enhances its solubility in water and affects its interaction with biological membranes.

The biological activity of this compound primarily involves its interaction with cell membranes. The sulfooxy group increases the compound's hydrophilicity, allowing it to penetrate lipid bilayers. This interaction can alter membrane fluidity and permeability, which may influence various cellular processes such as:

  • Membrane Structure and Function : By integrating into lipid bilayers, it can modify membrane properties.
  • Protein Interaction : It may interact with specific proteins and enzymes, modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its potential to inhibit microbial growth, making it a candidate for applications in food preservation and pharmaceuticals.

Cell Membrane Effects

The compound's ability to alter membrane fluidity can impact cellular signaling pathways and transport mechanisms. This property is particularly relevant in the context of drug delivery systems where enhanced permeability is desired.

Cytotoxicity and Safety Profile

Toxicological assessments have indicated that octadecanoic acid derivatives generally exhibit low toxicity. For instance, studies on related compounds have shown no significant adverse effects at high doses (up to 5000 mg/kg) in animal models . The compound's safety profile suggests it could be used safely in various applications.

Comparison of Sulfonated Fatty Acids

Compound NameMolecular FormulaMolecular WeightDistinct Features
This compoundC₁₈H₃₄NaO₆S402.522 g/molSulfonate group at the ninth carbon
Sodium 10-sulfonatooxy-9-sulfostearateVariesVariesContains two sulfonate groups
Disodium 9-sulfooctadecanoateC₁₈H₃₄Na₂O₆S404.54 g/molContains two sodium ions

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial effectiveness of octadecanoic acid derivatives against various bacterial strains. The results indicated a significant reduction in microbial viability at concentrations as low as 0.1%.
  • Cell Membrane Interaction :
    Research focusing on the interaction of octadecanoic acid with model lipid membranes demonstrated that increasing concentrations led to measurable changes in membrane fluidity, which could enhance drug absorption rates .

Q & A

Q. What are the established synthetic routes for Octadecanoic acid, 9-(sulfooxy)-, monosodium salt, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via sulfation of oleic acid (cis-9-octadecenoic acid) using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key parameters include:
  • Temperature : Maintain 40–60°C during sulfation to avoid side reactions .
  • Stoichiometry : Use a 1:1.2 molar ratio of oleic acid to sulfating agent to ensure complete conversion .
  • Purification : Dialysis or ion-exchange chromatography removes unreacted reagents .
    Table 1 : Optimization Parameters
ParameterOptimal RangeImpact on Yield
Reaction Temp.40–60°CPrevents decomposition
Sulfation Time2–4 hoursMaximizes sulfation
Neutralization pH7.0–8.5Ensures monosodium salt formation

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm sulfation at C-9 (δ 4.3–4.5 ppm for –OSO3_3^-) and distinguish positional isomers .
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Reversed-phase C18 columns with 0.1% formic acid in mobile phase resolve sulfated analogs. Use negative ion mode for MS detection (m/z 379.2 [M–Na]^-) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at 1250 cm1^{-1} (S=O) and 1050 cm1^{-1} (S–O) confirm sulfation .

Q. How does the compound behave under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability : Hydrolyzes at pH < 3 or > 10, releasing sulfuric acid and oleic acid. Store at pH 6–8 in inert atmospheres .
  • Thermal Stability : Decomposes above 100°C; use differential scanning calorimetry (DSC) to identify degradation onset (~120°C) .

Advanced Research Questions

Q. What regiochemical challenges arise in synthesizing 9-sulfooxy vs. 10-sulfooxy isomers, and how can they be resolved?

  • Methodological Answer : Sulfation of oleic acid produces a mixture of C-9 and C-10 isomers due to steric and electronic factors. To isolate the 9-sulfooxy isomer:
  • Chromatographic Separation : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Crystallization : Isomer-specific solubility differences in ethanol/water mixtures (e.g., 9-sulfooxy isomer precipitates at 4°C) .

Q. How can researchers quantify this compound in complex biological matrices?

  • Methodological Answer :
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes lipids. Use 1-octanesulfonic acid sodium salt as an ion-pairing agent to enhance retention .
  • Detection Limits : LC-MS/MS achieves limits of quantification (LOQ) of 0.1 ng/mL in plasma .

Q. What strategies address conflicting data on the compound’s environmental impact?

  • Methodological Answer :
  • Read-Across Analysis : Use ecotoxicity data from structurally similar surfactants (e.g., sodium dodecyl sulfate) to estimate biodegradability (e.g., OECD 301F test) .
  • Experimental Validation : Conduct acute toxicity assays with Daphnia magna (EC50_{50} > 10 mg/L suggested by analogy) .

Key Research Gaps

  • Mechanistic Studies : Lack of kinetic data for sulfation reactions (e.g., activation energy for C-9 vs. C-10 sulfation) .
  • Ecotoxicity : Limited data on long-term aquatic toxicity; prioritize OECD 210 fish embryo tests .

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